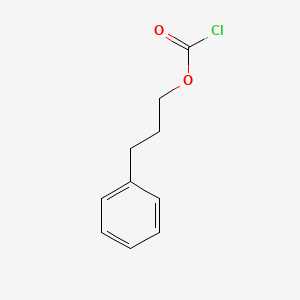
3-phenylpropylchloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenylpropylchloroformate is an organic compound with the molecular formula C10H11ClO2. It is a chlorocarbonate ester derived from 3-phenylpropanol. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and pharmaceuticals.
Métodos De Preparación
3-phenylpropylchloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropanol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like toluene at low temperatures to control the reaction rate and prevent side reactions .
Análisis De Reacciones Químicas
3-phenylpropylchloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-phenylpropanol and carbon dioxide.
Reduction: It can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-phenylpropylchloroformate is used in scientific research for various purposes:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, including muscle relaxants and other therapeutic agents.
Material Science: It is used in the preparation of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-phenylpropylchloroformate involves its reactivity as a chlorocarbonate ester. It can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparación Con Compuestos Similares
3-phenylpropylchloroformate can be compared with other similar compounds such as:
3-Phenylpropanol: The parent alcohol from which it is derived.
3-Phenylpropyl acetate: An ester with similar reactivity but different functional groups.
3-Phenylpropylamine: An amine derivative with different chemical properties and applications.
This compound is unique due to its chlorocarbonate functional group, which imparts specific reactivity and makes it useful in various synthetic applications.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
3-phenylpropyl carbonochloridate |
InChI |
InChI=1S/C10H11ClO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clave InChI |
ZKXHIDNLCFLSRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-carbamoyl-2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8695586.png)



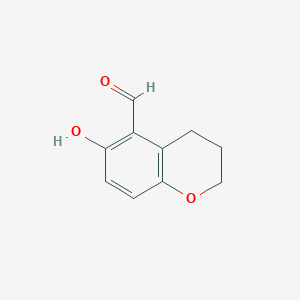
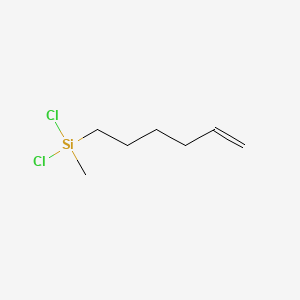
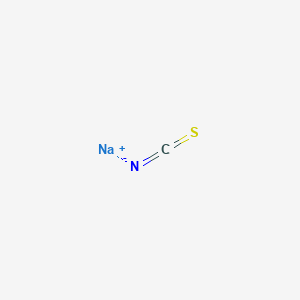


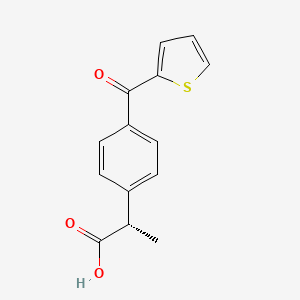

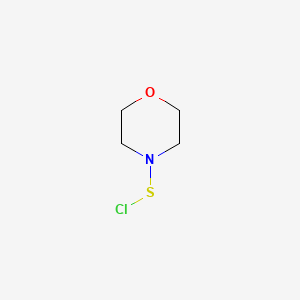
![1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid](/img/structure/B8695652.png)
